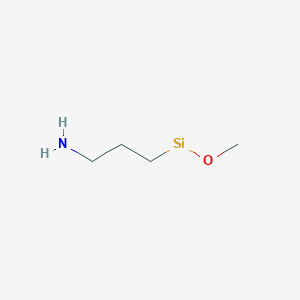

3-Aminopropylmethoxysilane

Description

BenchChem offers high-quality 3-Aminopropylmethoxysilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Aminopropylmethoxysilane including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C4H11NOSi |

|---|---|

Poids moléculaire |

117.22 g/mol |

InChI |

InChI=1S/C4H11NOSi/c1-6-7-4-2-3-5/h2-5H2,1H3 |

Clé InChI |

GRAKIAFZHSPONK-UHFFFAOYSA-N |

SMILES canonique |

CO[Si]CCCN |

Origine du produit |

United States |

Foundational & Exploratory

3-Aminopropylmethoxysilane CAS 13822-56-5 properties

An In-depth Technical Guide to 3-Aminopropyltrimethoxysilane (CAS 13822-56-5)

Introduction

Overview and Significance

3-Aminopropyltrimethoxysilane (APTMS), also known by the CAS number 13822-56-5, is a versatile organofunctional silane that serves as a critical interface between organic and inorganic materials.[1][2] Its bifunctional nature, possessing a terminal primary amine and a hydrolyzable trimethoxysilyl group, allows it to act as a molecular bridge, covalently bonding polymers and organic molecules to inorganic substrates like glass, silica, and metal oxides.[1][3] This unique capability makes APTMS an indispensable tool in advanced materials science, nanotechnology, and drug development.[4][5] It is widely employed as a coupling agent in composites, an adhesion promoter in coatings and sealants, and a surface functionalization agent for applications ranging from nanoparticle synthesis to the immobilization of biomolecules on biosensor surfaces.[1][6][7]

Scope of the Guide

This technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the core properties, reaction mechanisms, and key applications of 3-Aminopropyltrimethoxysilane. The document details validated experimental protocols for surface modification, outlines methods for characterizing functionalized surfaces, and summarizes critical safety and handling procedures. The aim is to furnish the reader with both the theoretical understanding and the practical knowledge required to effectively utilize APTMS in a laboratory and development setting.

Physicochemical Properties and Specifications

Chemical Identity

APTMS is an organosilane compound with a propyl chain linking an amino group to a trimethoxysilyl group.[8] This structure is fundamental to its function as a coupling agent.

-

Systematic Name: 3-(Trimethoxysilyl)propan-1-amine[9]

-

Common Synonyms: APTMS, 3-(Trimethoxysilyl)propylamine[2][8]

-

Linear Formula: H₂N(CH₂)₃Si(OCH₃)₃[2]

-

Chemical Family: Organomethoxy Silane[8]

Physical and Chemical Properties

The physical and chemical properties of APTMS are summarized in the table below. These specifications are critical for its proper handling, storage, and application in various experimental setups.

| Property | Value | References |

| CAS Number | 13822-56-5 | [2] |

| Molecular Weight | 179.29 g/mol | [2] |

| Appearance | Colorless transparent liquid | [1][10] |

| Odor | Ammoniacal | [10] |

| Density | 1.027 g/mL at 25 °C | [2] |

| Boiling Point | 91-92 °C at 15 mmHg | [2][10] |

| Flash Point | 87 °C (188.6 °F) - closed cup | [2] |

| Refractive Index (n²⁰/D) | 1.424 | [10] |

| Solubility | Soluble in many organic solvents (alcohols, ethers, benzene); reacts with water. | [4][11] |

| Moisture Sensitivity | Reacts with moisture. | [10][12] |

The Core Mechanism: Hydrolysis and Condensation

The efficacy of APTMS as a surface modification agent hinges on a two-step reaction mechanism: hydrolysis followed by condensation.[13] This process transforms the liquid silane into a durable, covalently bonded siloxane layer (Si-O-Si) on hydroxyl-rich inorganic surfaces.

Step 1: Hydrolysis of Methoxysilyl Groups

In the presence of water, the three methoxy (-OCH₃) groups of the APTMS molecule undergo hydrolysis to form silanol (Si-OH) groups.[13] This reaction releases methanol as a byproduct. The hydrolysis can be catalyzed by acids or bases.[13][14] The amine group on the propyl chain of APTMS can itself act as a catalyst for this process.[15]

≡Si-OCH₃ + H₂O ⇌ ≡Si-OH + CH₃OH

This initial step is critical as it "activates" the silane molecule, making it ready for bonding. The rate of hydrolysis is influenced by the amount of available water, pH, and the solvent system used.[14]

Step 2: Condensation and Covalent Bonding

Once hydrolyzed, the silanol groups are highly reactive. They can condense in two primary ways:

-

Intermolecular Condensation: Two hydrolyzed APTMS molecules can react with each other to form a siloxane (Si-O-Si) bond, releasing a water molecule. This leads to oligomerization of the silane in solution before it attaches to the surface.

-

Surface Condensation: A hydrolyzed APTMS molecule reacts with a hydroxyl group (-OH) present on the surface of an inorganic substrate (e.g., the silanol groups on a glass or silica surface). This forms a stable, covalent Si-O-Si bond to the substrate, effectively grafting the aminosilane to the surface.[3]

The terminal amino group (-NH₂) remains available for subsequent bioconjugation or for altering the surface properties (e.g., charge, hydrophilicity).[3][16]

Diagram of the Hydrolysis and Condensation Pathway

Caption: APTMS hydrolysis in solution and subsequent condensation on a hydroxylated surface.

Applications in Research and Development

Surface Functionalization of Inorganic Substrates

The primary application of APTMS is the modification of inorganic surfaces to introduce reactive primary amine groups.[17] This changes the surface chemistry, converting a typically negatively charged, hydrophilic silica or glass surface to a positively charged one at neutral pH.[16][18]

-

4.1.1 Glass and Silica Surfaces: APTMS is used to functionalize glass slides, coverslips, and silicon wafers for cell culture, microarray fabrication, and as a prerequisite for further covalent attachment of biomolecules.[3][19]

-

4.1.2 Metal Oxide Nanoparticles: In drug delivery and diagnostics, nanoparticles (e.g., silica, iron oxide) are often coated with APTMS.[6][20][21] This functionalization improves their colloidal stability, provides a positive surface charge to interact with negatively charged cell membranes, and offers a chemical handle for conjugating drugs, targeting ligands, or imaging agents.[20]

Role as a Coupling Agent in Composites

In materials science, APTMS enhances the mechanical and electrical properties of composites by improving the adhesion between an inorganic filler (like glass fibers or minerals) and an organic polymer matrix (such as epoxy, polyamide, or phenolic resins).[1] The silane forms a durable bond with the filler surface, while the amino group reacts with the polymer matrix, creating a robust interface that transfers stress more effectively.[1]

Bioconjugation and Biomedical Applications

The surface-bound primary amines introduced by APTMS are nucleophilic and can readily react with a variety of crosslinking reagents.

-

4.3.1 Immobilization of Biomolecules for Biosensors: The amine-functionalized surface is used to covalently immobilize antibodies, enzymes, or DNA probes for biosensor development.[7][19] Crosslinkers like glutaraldehyde or N-Hydroxysuccinimide (NHS) esters are commonly used to link the biomolecule to the APTMS-modified surface.[19]

-

4.3.2 Surface Modification for Drug Delivery Vehicles: APTMS is used to modify drug carriers like liposomes and nanoparticles to improve their stability and biocompatibility.[5] The positive charge can also enhance their interaction with biological targets.

Experimental Protocols and Methodologies

Protocol 1: Surface Functionalization of Planar Silica/Glass Substrates

This protocol describes a standard method for depositing an APTMS layer on silicon wafers or glass slides.[19][22] The procedure must be performed in a chemical fume hood.[3]

-

Silicon wafers or glass slides

-

3-Aminopropyltrimethoxysilane (APTMS)

-

Anhydrous solvent (Toluene or Ethanol)[19]

-

Acetone, reagent grade[3]

-

Deionized (DI) water

-

Nitrogen gas for drying

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂)

-

Oven or hotplate

CAUTION: Piranha solution is extremely corrosive and reactive. It must be handled with extreme care using appropriate personal protective equipment (PPE), including a face shield, heavy-duty gloves, and an acid-resistant apron, inside a certified chemical fume hood.[22]

-

Clean substrates by sonicating in acetone and then DI water for 15 minutes each.

-

Dry the substrates under a stream of nitrogen.

-

To maximize surface hydroxyl groups, immerse the substrates in Piranha solution for 30 minutes at room temperature.

-

Rinse the substrates extensively with DI water.

-

Dry the substrates again under a stream of nitrogen and then bake in an oven at 110°C for at least 30 minutes to remove all residual water.[22]

-

In a clean, dry glass container inside a fume hood, prepare a 1-5% (v/v) solution of APTMS in an anhydrous solvent (e.g., toluene).[19][22]

-

Immerse the cleaned and activated substrates in the APTMS solution.

-

Allow the reaction to proceed for 30-60 minutes at room temperature with gentle agitation.[19][23]

-

Remove the substrates from the silanization solution.

-

Rinse them thoroughly with the same anhydrous solvent to remove excess, physisorbed silane.[19]

-

Perform a final rinse with acetone.[3]

-

Cure the substrates by baking on a hotplate or in an oven at 100-110°C for 10-30 minutes to promote covalent bond formation.[19][22]

-

The functionalized substrates are now ready for use or can be stored in a desiccator.

Caption: Workflow for the surface functionalization of planar substrates with APTMS.

Characterization of APTMS-Modified Surfaces

Verifying the successful deposition and quality of the APTMS layer is crucial. Several surface analytical techniques are commonly employed for this purpose.[19][23]

Overview of Key Techniques

-

Water Contact Angle (WCA) Goniometry: Measures the surface hydrophobicity. A clean silica surface is highly hydrophilic (low contact angle). After APTMS modification, the surface becomes more hydrophobic due to the propyl chains, leading to an increased contact angle.[19]

-

X-ray Photoelectron Spectroscopy (XPS): An elemental analysis technique that confirms the presence of nitrogen (from the amine group) on the surface. High-resolution scans of the N 1s peak can provide information about the chemical state of the amino groups.[16][22]

-

Atomic Force Microscopy (AFM): Provides topographical information. It can be used to assess the smoothness and uniformity of the deposited silane layer. A well-formed monolayer should show only a small increase in surface roughness compared to the bare substrate.[19][22]

-

Spectroscopic Ellipsometry (SE): A non-destructive optical technique used to measure the thickness of the thin silane film, which is typically in the range of 5 to 80 Å (0.5 to 8 nm) depending on deposition conditions.[19]

Expected Results and Interpretation

| Technique | Bare Substrate (SiO₂) | APTMS-Modified Substrate | Interpretation of Change | References |

| Water Contact Angle (WCA) | Low (< 20°) | Increased (e.g., 40-70°) | Successful grafting of the more hydrophobic aminopropyl groups. | [19] |

| XPS (N 1s Peak) | Absent | Present (~400 eV) | Confirms the presence of nitrogen from the amine groups on the surface. | [16][22] |

| AFM (RMS Roughness) | Very low (e.g., <0.1 nm) | Slight increase | A small increase indicates a smooth monolayer; a large increase may suggest aggregation. | [19][22] |

| Ellipsometry (Thickness) | N/A | 0.5 - 8 nm | Provides a quantitative measure of the deposited layer thickness. | [23] |

Safety, Handling, and Storage

APTMS is a reactive chemical that requires careful handling. The following information is derived from safety data sheets (SDS).[8][24]

Hazard Identification

-

GHS Classification: Skin Irritation (Category 2), Serious Eye Damage (Category 1), May cause respiratory irritation.[8] It is also a combustible liquid.[8]

-

Hazard Pictograms:

-

GHS05: Corrosion (for eye damage)

-

GHS07: Exclamation Mark (for skin/respiratory irritation)

-

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area or under a chemical fume hood.[24] Emergency eye wash fountains and safety showers should be readily available.[8]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[8]

-

Skin Protection: Wear protective gloves (Neoprene or nitrile rubber are suitable).[8] Wear protective clothing to prevent skin contact.[25]

-

Respiratory Protection: If vapors or mists are generated, use a suitable respirator.

-

Storage and Incompatibility

-

Storage Conditions: Store in a cool, well-ventilated place away from heat.[8] Keep the container tightly closed as the material is moisture-sensitive.[10]

-

Incompatible Materials: Avoid contact with water, acids, alcohols, oxidizing agents, and peroxides.[8][24]

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[8]

-

Skin Contact: Wash off with plenty of soap and water. Get medical advice if skin irritation occurs.[8]

-

Inhalation: Remove victim to fresh air and keep at rest. Seek medical advice if you feel unwell.[8]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get immediate medical advice/attention.[26]

Conclusion and Future Outlook

3-Aminopropyltrimethoxysilane is a cornerstone chemical for surface functionalization in both academic research and industrial applications. Its straightforward reaction mechanism, coupled with the versatile reactivity of the terminal amine, provides a robust platform for creating tailored interfaces. Understanding the principles of its hydrolysis and condensation is key to achieving reproducible, high-quality surface modifications. As research in biosensors, targeted drug delivery, and advanced composite materials continues to advance, the demand for reliable and well-characterized surface chemistries, such as those enabled by APTMS, will undoubtedly grow. Future work will likely focus on optimizing deposition processes for even greater control over monolayer structure and exploring novel applications that leverage the unique properties of aminosilane-functionalized surfaces.

References

-

Rea, I., Terracciano, M., et al. (2013). Optical characterization of aminosilane-modified silicon dioxide surface for biosensing. Journal of the European Optical Society-Rapid Publications, 8. Available at: [Link]

-

Gelest, Inc. (2017). Safety Data Sheet: 3-AMINOPROPYLTRIMETHOXYSILANE, 99%. Gelest. Available at: [Link]

-

Terracciano, M., & Rea, I. (2013). Optical characterization of aminosilane-modified silicon dioxide surface for biosensing. ResearchGate. Available at: [Link]

-

Terracciano, M., Rea, I., et al. (2013). Optical characterization of aminosilane-modified silicon dioxide surface for biosensing. Journal of the European Optical Society-Rapid Publications. Available at: [Link]

-

Metwalli, E., et al. (2006). Surface characterizations of mono-, di-, and tri-aminosilane treated glass substrates. Journal of Colloid and Interface Science, 298(2), 825-831. Available at: [Link]

-

Kondo, S., et al. (1978). Surface Characterization of Silica Modified with Aminosilane Compounds. Bulletin of the Chemical Society of Japan. Available at: [Link]

-

Hengda Chemical. (n.d.). 3-Aminopropyltrimethoxysilane,cas:13822-56-5. Hengda Chemical. Available at: [Link]

-

Gelest, Inc. (2024). Safety Data Sheet: N-(2-AMINOETHYL)-3-AMINOPROPYLTRIMETHOXYSILANE, 98%. Amazon S3. Available at: [Link]

-

Gelest, Inc. (2014). Safety Data Sheet: N-3-[(AMINO(POLYPROPYLENOXY)]AMINOPROPYLTRIMETHOXYSILANE, 60 - 65%. Gelest. Available at: [Link]

-

Özel, C., et al. (2018). Surface modification of zeolite and kaolin with 3-(aminopropyl) triethoxysilane and 3-(trimethoxysilyl) propyl methacrylate. Bulgarian Chemical Communications. Available at: [Link]

-

Jessica Chemicals. (2024). What Is 3-Aminopropyltrimethoxysilane. Jessica Chemicals. Available at: [Link]

-

Wikipedia. (n.d.). (3-Aminopropyl)triethoxysilane. Wikipedia. Available at: [Link]

- Google Patents. (2016). CN105837616A - Method for preparing N,N-diethyl-3-aminopropyl trimethoxy silane. Google Patents.

-

Khan, Z., et al. (2017). 3-Aminopropyltrimethoxysilane mediated solvent induced synthesis of gold nanoparticles for biomedical applications. PubMed. Available at: [Link]

-

Jessica Chemicals. (2024). 3-Aminopropyltriethoxysilane Introduction. Jessica Chemicals. Available at: [Link]

-

R Discovery. (n.d.). 3-aminopropyl Trimethoxysilane Research Articles. R Discovery. Available at: [Link]

-

Soton ePrints. (n.d.). Surface Modification of Glass Beads with an Aminosilane Monolayer. University of Southampton. Available at: [Link]

-

WUHAN GLORY Co., Ltd. (n.d.). 3-Aminopropyltrimethoxysilane(KH-540). WUHAN GLORY Co., Ltd. Available at: [Link]

-

PMC. (n.d.). Effect of (3-Aminopropyl)triethoxysilane on dissolution of silica nanoparticles synthesized via reverse micro emulsion. National Center for Biotechnology Information. Available at: [Link]

-

MDPI. (2022). Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). (a) Hydrolysis and condensation of 3‐aminopropylmethyldiethoxysilane. (b) Preparation of HPPC by reaction of ethylene carbonate with amino‐functional polysiloxanes. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). FTIR Investigations on Hydrolysis and Condensation Reactions of Alkoxysilane Terminated Polymers for use in Adhesives and Sealants. ResearchGate. Available at: [Link]

-

Semantic Scholar. (n.d.). FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. Semantic Scholar. Available at: [Link]

-

ResearchGate. (2006). Study of the hydrolysis and condensation of ??- Aminopropyltriethoxysilane by FT-IR spectroscopy. ResearchGate. Available at: [Link]

-

PMC. (n.d.). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (2025). Functionalization of magnetic nanoparticles with 3-aminopropyl silane. ResearchGate. Available at: [Link]

Sources

- 1. 3-Aminopropyltrimethoxysilane,cas:13822-56-5 Hengda Chemical [hengdasilane.com]

- 2. (3-Aminopropyl)trimethoxysilane 97 13822-56-5 [sigmaaldrich.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. chinacouplingagents.com [chinacouplingagents.com]

- 5. chinacouplingagents.com [chinacouplingagents.com]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. gelest.com [gelest.com]

- 9. scbt.com [scbt.com]

- 10. 3-Aminopropyltrimethoxysilane | 13822-56-5 [chemicalbook.com]

- 11. glorywh.com [glorywh.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 16. lehigh.edu [lehigh.edu]

- 17. bcc.bas.bg [bcc.bas.bg]

- 18. academic.oup.com [academic.oup.com]

- 19. jeos.edpsciences.org [jeos.edpsciences.org]

- 20. Effect of (3-Aminopropyl)triethoxysilane on dissolution of silica nanoparticles synthesized via reverse micro emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. s3.amazonaws.com [s3.amazonaws.com]

- 25. fishersci.be [fishersci.be]

- 26. gelest.com [gelest.com]

Technical Guide: 3-Aminopropyltrimethoxysilane (APTMS) vs. 3-Aminopropyltriethoxysilane (APTES)

[1][2]

Executive Summary

For researchers in surface chemistry and drug development, the choice between 3-Aminopropyltrimethoxysilane (APTMS) and 3-Aminopropyltriethoxysilane (APTES) is rarely about functionality—both yield the same aminopropyl-functionalized surface. The decision rests on reaction kinetics, byproduct toxicity, and monolayer control .

This guide analyzes the mechanistic divergences between these two silanes. While APTMS offers rapid hydrolysis suitable for high-throughput industrial coatings, APTES remains the gold standard for biomedical applications due to its controllable kinetics and benign ethanol byproduct.

Molecular Architecture & Reactivity

The core difference lies in the alkoxy leaving groups attached to the silicon atom. This structural variation dictates the hydrolysis rate, the rate-limiting step in silanization.

| Feature | APTMS | APTES |

| IUPAC Name | 3-Aminopropyltrimethoxysilane | 3-Aminopropyltriethoxysilane |

| CAS Number | 13822-56-5 | 919-30-2 |

| Formula | H₂N(CH₂)₃Si(OCH₃)₃ | H₂N(CH₂)₃Si(OC₂H₅)₃ |

| Leaving Group | Methoxy (-OCH₃) | Ethoxy (-OC₂H₅) |

| Hydrolysis Rate | Fast (Sterically unhindered) | Slow (Sterically hindered) |

| Byproduct | Methanol (Toxic) | Ethanol (Low Toxicity) |

| Molecular Weight | ~179.29 g/mol | ~221.37 g/mol |

Mechanistic Implications

-

APTMS (Methoxy): The methoxy group is smaller and less sterically hindered, allowing water to attack the silicon center rapidly. This leads to fast hydrolysis but increases the risk of uncontrolled vertical polymerization (self-assembly in solution before reaching the surface), resulting in messy, thick multilayers.

-

APTES (Ethoxy): The ethoxy group provides slight steric bulk, slowing hydrolysis. This "kinetic throttle" allows researchers better control to promote horizontal polymerization (surface coverage) over vertical growth, facilitating the formation of ordered Self-Assembled Monolayers (SAMs).

Figure 1: Comparative reaction pathways of APTMS and APTES. Note the byproduct divergence and kinetic implications.

Thermodynamics & Kinetics of Silanization

Successful silanization requires balancing Hydrolysis (activation) and Condensation (bonding).

The Autocatalytic Effect

Both molecules possess a primary amine (-NH₂) at the tail. This amine group is basic and can internally catalyze the hydrolysis of the alkoxy groups.

-

Implication: Both silanes are "hydrolytically unstable" in storage. If exposed to ambient moisture, they will self-polymerize into a white gel (polysiloxane) inside the bottle.

-

Storage Rule: Always store under inert gas (Nitrogen/Argon) and seal with parafilm.

Hydrolysis Kinetics

-

APTMS: Hydrolysis is often too fast to control in aqueous environments, leading to immediate precipitation.

-

APTES: The slower rate allows for the preparation of aqueous/alcohol pre-hydrolyzed solutions (silane primers) that remain stable for minutes to hours, providing a processing window for dip-coating.

Toxicological Profile & Safety (E-E-A-T)

Why this matters: In drug delivery and implantable device manufacturing, residual solvent toxicity is a critical quality attribute (CQA).

-

APTMS

Methanol:-

Methanol is highly toxic, causing metabolic acidosis and ocular damage.

-

Verdict: Avoid APTMS for late-stage medical device coatings unless a validated high-vacuum baking step ensures 100% removal.

-

-

APTES

Ethanol:-

Ethanol is Class 3 (low toxicity) solvent.

-

Verdict: APTES is the regulatory-preferred choice for bio-interfaces.

-

Experimental Protocols

The following protocols are designed for reproducibility .

Method A: Anhydrous Liquid Phase (High Density Monolayers)

Best for: Glass slides, silicon wafers, and biosensor chips.

-

Surface Activation:

-

Immerse substrate in Piranha solution (3:1 H₂SO₄:H₂O₂) for 15 min. Caution: Exothermic.

-

Rinse with DI water and dry under N₂ stream.[1]

-

Why: Creates surface silanols (-Si-OH) required for covalent bonding.

-

-

Reaction:

-

Prepare a 2% (v/v) APTES solution in anhydrous toluene .

-

Note on Solvent: Toluene is preferred over ethanol here because it suppresses vertical polymerization, promoting a monolayer.

-

Immerse substrate for 30–60 minutes inside a dry box or desiccator.

-

-

Washing (Critical):

-

Rinse sequentially: Toluene

Ethanol -

Sonicate in ethanol for 5 minutes.

-

Why: Removes physisorbed (hydrogen-bonded) silane oligomers, leaving only the covalently bound monolayer.

-

-

Curing:

-

Bake at 110°C for 30 minutes .

-

Why: Drives the condensation reaction (water removal), converting hydrogen bonds into stable covalent siloxane (Si-O-Si) bonds.[1]

-

Method B: Vapor Phase Deposition (Precision Monolayers)

Best for: AFM tips, microfluidics, and complex geometries where capillary forces ruin liquid coatings.

-

Setup: Place activated substrates in a vacuum desiccator.

-

Deposition: Place 100 µL of APTES (or APTMS) in a small open vial next to the substrates.

-

Pump Down: Evacuate the chamber to <10 mbar and seal.

-

Incubation: Leave for 1–2 hours (APTMS) or 3–12 hours (APTES).

-

Insight: APTMS is preferred here if rapid processing is needed, as its higher vapor pressure and reactivity speed up the coating process.

-

-

Curing: Bake at 110°C.

Figure 2: Decision matrix for silanization protocols.

Troubleshooting & Common Pitfalls

| Issue | Cause | Solution |

| Cloudy Solution | Bulk polymerization due to excess water. | Use anhydrous solvents (Toluene/Hexane). Ensure glassware is dry. |

| White Haze on Surface | Multilayer formation (vertical polymerization).[2] | Reduce reaction time. Sonicate rigorously in ethanol after deposition. |

| Low Amine Density | Incomplete hydrolysis or steric hindrance. | If using APTES, add trace catalytic water or switch to APTMS for higher reactivity. |

| Loss of Functionality | "Flip-flopping" of amine groups. | Amine groups can hydrogen bond to surface silanols. Curing at 110°C helps orient them outward. |

References

-

Gelest, Inc. "Silane Coupling Agents: Connecting Across Boundaries." Gelest Technical Brochures.

-

Kim, J., et al. (2011). "How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica." Langmuir / NIH.

-

Pasternack, R. M., et al. (2008). "Surface functionalization and bioreceptor immobilization... APTES Deposition Methods." Journal of Materials Research.

-

Thermo Scientific. "3-Aminopropyltrimethoxysilane Product Specifications." Thermo Fisher Scientific.

-

Sigma-Aldrich. "(3-Aminopropyl)triethoxysilane (APTES) Technical Data." Merck/Sigma-Aldrich.

hydrolysis rate of methoxy vs ethoxy silanes

An In-Depth Technical Guide to the Hydrolysis Rate of Methoxy vs. Ethoxy Silanes

Abstract

For researchers, scientists, and drug development professionals, the functionalization of surfaces and the synthesis of silica-based materials are pivotal. Alkoxysilanes are central to these applications, acting as molecular bridges between organic and inorganic domains. The initiation of their utility lies in the hydrolysis of their alkoxy groups to form reactive silanols. This guide provides a detailed technical analysis of the comparative hydrolysis rates of two common classes of alkoxysilanes: methoxy and ethoxy silanes. We will explore the underlying chemical mechanisms, the causal factors driving their reactivity differences, and the practical implications for experimental design. Methoxy silanes exhibit a significantly faster hydrolysis rate, a phenomenon primarily attributed to the lower steric hindrance of the methoxy group compared to the ethoxy group. This guide elucidates these differences through mechanistic diagrams, quantitative comparisons, and a detailed protocol for kinetic analysis, empowering researchers to make informed decisions in the selection and application of these critical reagents.

Introduction to Silane Hydrolysis

Organofunctional alkoxysilanes are hybrid compounds featuring a central silicon atom bonded to both organic, functional groups and hydrolyzable alkoxy groups. Their value in scientific applications, from creating self-assembled monolayers on biosensors to forming the matrix of controlled-release drug delivery systems, is unlocked through a two-step process: hydrolysis and condensation.[1]

-

Hydrolysis: The process begins with the reaction of the alkoxysilane with water, which cleaves the silicon-oxygen-carbon (Si-OR) bond of the alkoxy group to form a silicon-hydroxyl group, known as a silanol (Si-OH), and an alcohol byproduct (R-OH).[2]

-

Condensation: The newly formed, highly reactive silanols can then react with other silanols (self-condensation) or with hydroxyl groups on a substrate surface to form stable, covalent siloxane bonds (Si-O-Si).[1]

The rate of the initial hydrolysis step is critical as it dictates the availability of reactive silanol species, influencing working time, solution stability, and the ultimate structure of the resulting siloxane network.[2] This guide focuses on the fundamental differences in this rate-determining step between methoxy (-OCH₃) and ethoxy (-OC₂H₅) substituted silanes.

The Mechanism of Alkoxysilane Hydrolysis

The hydrolysis of an alkoxysilane is a substitution reaction at the silicon center that can be catalyzed by either acid or base.[3] The reaction rate is at its minimum around a neutral pH of 7 and increases exponentially under acidic or basic conditions.[4]

Caption: General reaction scheme for the complete hydrolysis of a trialkoxysilane.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction mechanism involves a rapid, initial protonation of the oxygen atom on an alkoxy group.[4] This protonation makes the alkoxy group a better leaving group (an alcohol). Subsequently, a water molecule performs a nucleophilic attack on the now more electrophilic silicon atom. This process is generally considered to follow an Sₙ2-type mechanism, leading to the displacement of the alcohol and the formation of a silanol.[4]

Caption: Simplified workflow of the acid-catalyzed hydrolysis of an alkoxysilane.

Base-Catalyzed Hydrolysis

In basic solutions, the mechanism proceeds via the direct nucleophilic attack of a hydroxide anion (OH⁻) on the silicon atom.[3][5] This attack forms a negatively charged, pentacoordinate silicon intermediate (a hypervalent species).[4][6] This unstable intermediate then rapidly decomposes, expelling an alkoxide anion (⁻OR') which is immediately protonated by water to form an alcohol, regenerating the hydroxide catalyst.[6]

Caption: Simplified workflow of the base-catalyzed hydrolysis of an alkoxysilane.

Comparative Hydrolysis Rates: Methoxy vs. Ethoxy Silanes

The fundamental and most significant difference between methoxy and ethoxy silanes is their rate of hydrolysis: methoxy silanes hydrolyze substantially faster than their ethoxy counterparts .[7][8] Some studies report that a methoxysilane hydrolyzes at a rate 6 to 10 times faster than an equivalent ethoxysilane.[2] This difference in reactivity is consistent across both acidic and basic conditions and is primarily governed by steric effects.[5]

The Primary Determinant: Steric Hindrance

The dominant factor controlling the differential hydrolysis rate is steric hindrance at the silicon center.[9] The methoxy group (-OCH₃) is sterically smaller and less bulky than the ethoxy group (-OCH₂CH₃).[10]

During the hydrolysis reaction, a nucleophile (either H₂O in acid-catalyzed or OH⁻ in base-catalyzed reactions) must approach and attack the central silicon atom.[9] The larger ethoxy group creates more physical obstruction, or "steric repulsion," which hinders this approach.[9][10] Consequently, a higher activation energy is required to form the transition state for ethoxy silanes, resulting in a slower reaction rate compared to methoxy silanes.[9]

Inductive Effects

While steric effects are dominant, electronic (inductive) effects also play a role.[3] Alkyl groups are weakly electron-donating. The ethyl group is slightly more electron-donating than the methyl group, which can subtly influence the electrophilicity of the silicon atom. However, for the comparison between methoxy and ethoxy groups, the steric argument is widely accepted as the principal explanation for the observed rate differences.[9]

Byproduct Generation and Its Implications

A critical and practical consequence of the choice between these silanes is the alcohol byproduct generated during hydrolysis.

-

Methoxy silanes produce methanol. Methanol is a toxic volatile organic compound (VOC) with significant health and safety concerns, requiring careful handling and ventilation.[7]

-

Ethoxy silanes produce ethanol. Ethanol is considerably less toxic and poses fewer VOC concerns, making ethoxy silanes a safer choice for many laboratory and industrial applications.[7][8]

This trade-off between reactivity and safety is a key consideration for any researcher. Methoxy silanes offer the advantage of speed, which is beneficial for high-throughput applications, while ethoxy silanes provide a greater margin of safety and longer working times for their solutions.[7]

Quantitative Data & Summary

The distinct properties of methoxy and ethoxy silanes can be summarized for direct comparison.

| Feature | Methoxy Silanes | Ethoxy Silanes | Rationale |

| Hydrolysis Rate | Faster[7][8] | Slower[7][8] | Lower steric hindrance of the methoxy group allows for easier nucleophilic attack.[9] |

| Steric Bulk | Lower | Higher | The methyl group is smaller than the ethyl group. |

| Byproduct | Methanol[8] | Ethanol[8] | Cleavage of the Si-OCH₃ bond yields methanol; Si-OC₂H₅ yields ethanol. |

| Solution Shelf Life | Shorter[7] | Longer[7] | Faster hydrolysis leads to quicker condensation and instability in solution. |

| Working Time | Shorter[7] | Longer[7] | The slower reaction provides a wider window for application before gelling. |

| VOC Concerns | Higher (Methanol is more toxic)[7] | Lower (Ethanol is less toxic)[7] | Based on the toxicity profiles of the alcohol byproducts. |

Experimental Protocol: Measuring Hydrolysis Rate via ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique to monitor the kinetics of silane hydrolysis in real-time. It allows for the simultaneous quantification of the starting silane, its partially and fully hydrolyzed intermediates, and the alcohol byproduct.[11][12]

Objective

To quantitatively determine and compare the pseudo-first-order rate constants for the hydrolysis of a methoxy silane (e.g., methyltrimethoxysilane) and an ethoxy silane (e.g., methyltriethoxysilane) under controlled conditions.

Principle

By monitoring the change in the integral of characteristic proton signals over time, one can track the disappearance of the reactant and the appearance of the product. Specifically, the decrease in the signal intensity of the alkoxy protons (-OCH₃ or -OCH₂) of the silane and the corresponding increase in the signal for the alcohol byproduct (methanol or ethanol) are measured.[12]

Materials and Reagents

-

Methyltrimethoxysilane (MTMS)

-

Methyltriethoxysilane (MTES)

-

Deuterated water (D₂O) or a mixture of H₂O/D₂O

-

Deuterated solvent (e.g., acetone-d6 or dioxane-d8)

-

Acid or base catalyst (e.g., dilute HCl or NH₄OH)

-

NMR spectrometer (300 MHz or higher)

-

NMR tubes and standard laboratory glassware

Step-by-Step Methodology

-

Sample Preparation: In a clean, dry vial, prepare the reaction medium. For example, create a buffered solution of D₂O in acetone-d6 at the desired pH. This ensures the reaction conditions remain stable.

-

Spectrometer Setup: Place an NMR tube containing only the reaction medium (without silane) into the NMR spectrometer. Lock and shim the spectrometer to ensure a homogeneous magnetic field. Acquire a reference spectrum.

-

Initiating the Reaction: At time t=0, inject a precise, known concentration of the chosen silane (e.g., MTMS) into the prepared reaction medium. Mix rapidly and transfer the solution to an NMR tube.

-

Data Acquisition: Immediately place the NMR tube into the spectrometer and begin acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 2-5 minutes for MTMS, potentially longer intervals for MTES).

-

Data Processing: Process each spectrum (Fourier transform, phase correction, and baseline correction).

-

Kinetic Analysis:

-

Identify the characteristic peaks. For MTMS, the methoxy protons will appear around 3.6 ppm. For MTES, the ethoxy methylene protons (-OCH₂) will appear around 3.8 ppm.[13]

-

Integrate the peak corresponding to the alkoxy group of the starting silane at each time point.

-

Plot the natural logarithm of the integral value (ln[Integral]) versus time (t).

-

For a pseudo-first-order reaction, this plot should yield a straight line. The negative slope of this line is the rate constant, k.

-

-

Comparison: Repeat the entire procedure for the other silane (e.g., MTES) under identical conditions (temperature, pH, concentration). Compare the calculated rate constants to quantify the difference in hydrolysis rates.

Caption: Experimental workflow for kinetic analysis of silane hydrolysis using NMR.

Practical Implications and Conclusion

The choice between a methoxy and an ethoxy silane is a critical decision in experimental design, representing a trade-off between reaction efficiency and practical handling considerations.

-

Choose Methoxy Silanes for:

-

Applications requiring rapid hydrolysis and condensation.

-

High-throughput surface functionalization.

-

Situations where processing time is a limiting factor and appropriate safety controls for methanol are in place.

-

-

Choose Ethoxy Silanes for:

-

Applications demanding greater control over the reaction kinetics.

-

Processes requiring longer solution stability and working times.

-

Environments where minimizing VOCs and toxic byproducts is a priority.

-

References

- Brinker, C. J. (1988). Hydrolysis and Condensation of Silicates: Effects on Structure. Journal of Non-Crystalline Solids.

- Oostendorp, D. J., Bertrand, G. L., & Stoffer, J. O. (1992). Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. Journal of Adhesion Science and Technology.

-

Duque, A., et al. (2018). Comprehensive Kinetics of Hydrolysis of Organotriethoxysilanes by 29Si NMR. Industrial & Engineering Chemistry Research. Available at: [Link]

-

Shin-Etsu Silicone. (n.d.). What is the difference in use of methoxysilyl and ethoxysilyl groups in silane coupling agents?. Shin-Etsu Silicone Selection Guide. Available at: [Link]

-

Oostendorp, D. J. (1992). Kinetics and Mechanism of the Hydrolysis and Alcoholysis of Alkoxysilanes. Scholars' Mine. Available at: [Link]

- Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work?

-

Arkles, B., et al. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc. Available at: [Link]

-

Issa, A. A., & Luyt, A. S. (2019). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers. Available at: [Link]

-

Adhesives & Sealants Industry. (2023). Silane Terminated Polymer Reactions with Non-Tin Catalysts. Adhesives & Sealants Industry. Available at: [Link]

- Lung, C. Y. K., & Matinlinna, J. P. (2010). Relative rates of hydrolysis of hydrolyzable groups of silanes...

-

MDPI. (2023). Silanes. Encyclopedia MDPI. Available at: [Link]

-

Wang, Y., et al. (2018). Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. Applied Spectroscopy. Available at: [Link]

- ResearchGate. (2018). Kinetics of the acid-catalyzed hydrolysis of tetraethoxysilane (TEOS) by 29Si NMR spectroscopy and mathematical modeling.

- American Coatings Association. (2016). for Crosslinkable Silane Terminated Polymers.

- ResearchGate. (n.d.). The steric effect of alkoxy groups on silane hydrolysis of tripropoxyvinylsilane and Trimethoxyvinylsilane.

- Osterholtz, F. D., & Pohl, E. R. (1992). Kinetics and mechanism of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Journal of Adhesion Science and Technology.

- Rahman, M. M., et al. (2019). The Utility of Sulfonic Acid Catalysts for Silane Water-Crosslinked Network Formation in the Ethylene-Propylene Copolymer System. Polymers.

- Dakenchem. (2024).

- Google Patents. (2004). WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product.

- Scribd. (n.d.). Hydrolysis of Silanes. Scribd.

- de Buyl, F., & Kretschmer, A. (2008). Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. Journal of Adhesion Science and Technology.

- ResearchGate. (n.d.). Kinetic study of methyltriethoxysilane (MTES) hydrolysis by FTIR spectroscopy under different temperatures and solvents.

-

de Buyl, F., & Kretschmer, A. (2008). Understanding Hydrolysis and Condensation Kinetics of c-Glycidoxypropyltrimethoxysilane. Taylor & Francis Online. Available at: [Link]

- Pohl, E. R., et al. (2000). Sterically hindered silanes for waterborne systems: A model study of silane hydrolysis. Silanes and Other Coupling Agents, Volume 2.

- BenchChem. (n.d.).

- ResearchGate. (2016). Why does silane hydrolysis takes faster in presence of acid catalyst and silane condensation takes faster in presence of base catalyst?.

- Semantic Scholar. (1992). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Semantic Scholar.

- Semantic Scholar. (1992). Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. Semantic Scholar.

- BenchChem. (n.d.). An In-depth Technical Guide to the Hydrolysis and Condensation Reactions of Dodecylsilane Precursors. BenchChem.

- MDPI. (2019).

- ResearchGate. (n.d.). Kinetic analysis of organosilane hydrolysis and condensation.

- ZM Silane Limited. (2025). Hydrolyzable Silane. ZM Silane Limited.

- Howarter, J. A., & Youngblood, J. P. (2011). How To Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-Derived Layers on Silica. Langmuir.

- Shin-Etsu Silicone. (n.d.). Silane Coupling Agents. Shin-Etsu Silicone.

- Franz, F., & Wirth, T. (2024). The role of silicon in drug discovery: a review. RSC Medicinal Chemistry.

- ResearchGate. (n.d.). Silane treatment scheme based on hydrolysis of a trialkoxysilane,...

Sources

- 1. gelest.com [gelest.com]

- 2. gelest.com [gelest.com]

- 3. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 4. adhesivesmag.com [adhesivesmag.com]

- 5. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. paint.org [paint.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. What is the difference in use of methoxysilyl and ethoxysilyl groups in silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. tandfonline.com [tandfonline.com]

Molecular Architecture and Functional Application of (3-Aminopropyl)trimethoxysilane (APTMS)

Topic: Content Type: Technical Whitepaper / Operational Guide Audience: Researchers, Senior Scientists, Drug Development Engineers

A Technical Guide for Surface Engineering and Bioconjugation

Executive Summary

(3-Aminopropyl)trimethoxysilane (APTMS) is a foundational organosilane coupling agent used to functionalize inorganic substrates (silica, glass, metal oxides) with reactive primary amine groups. While ubiquitously employed, its application is often plagued by reproducibility issues stemming from its autocatalytic hydrolysis kinetics.

This guide moves beyond basic datasheet parameters to address the physicochemical behavior of APTMS in solution and at the interface. It provides a standardized, self-validating protocol for silanization designed to minimize vertical polymerization and maximize monolayer integrity, essential for downstream applications in drug delivery and biosensor development.

Molecular Architecture & Physicochemical Profile

APTMS acts as a bifunctional molecular bridge. Its structure consists of an inorganic-reactive trimethoxysilane head, a propyl alkyl linker, and an organic-reactive primary amine tail.

Table 1: Physicochemical Specifications

| Parameter | Specification |

| IUPAC Name | 3-(Trimethoxysilyl)propan-1-amine |

| Common Acronym | APTMS |

| CAS Registry Number | 13822-56-5 |

| Molecular Formula | |

| Molecular Weight | 179.29 g/mol |

| Density | 1.027 g/mL at 25 °C |

| Boiling Point | 91–92 °C (at 15 mmHg) |

| Refractive Index ( | 1.424 |

| Hydrolytic Sensitivity | High (Reacts rapidly with atmospheric moisture) |

| pKa (Amine) | ~10.6 (Protonated at physiological pH) |

Critical Distinction: Do not confuse APTMS (Methoxy) with APTES (Ethoxy). Methoxy groups hydrolyze significantly faster than ethoxy groups, requiring stricter moisture control during storage and handling to prevent bulk polymerization.

Mechanistic Action: The Autocatalytic Challenge

To control APTMS, one must understand its specific reactivity. Unlike non-amino silanes, APTMS exhibits intramolecular catalysis .[1] The primary amine group can fold back to hydrogen-bond with the silanol groups generated during hydrolysis, stabilizing a 5-membered cyclic intermediate.

The Implication: This "back-biting" mechanism catalyzes both the attachment of the silane to the surface and the detachment (hydrolysis) of the silane layer in aqueous conditions. This is why APTMS layers are often less stable than those formed by long-chain or secondary amine silanes.

Figure 1: Hydrolysis and Condensation Pathway

The following diagram illustrates the transformation from precursor to covalent surface attachment.

Caption: Mechanistic pathway of APTMS silanization. Note the competing pathway of vertical polymerization caused by excess water.

Experimental Protocol: Controlled Liquid-Phase Silanization

This protocol utilizes anhydrous toluene to suppress bulk polymerization, favoring the formation of a monolayer (or near-monolayer) rather than a thick, disordered polymer network.[2]

Phase A: Substrate Activation (Critical)

Goal: Maximize surface hydroxyl (-OH) density to provide anchor points.

-

Clean: Wash glass/silica slides with acetone and ethanol.

-

Activate: Immerse in Piranha solution (

, 3:1) for 30 minutes. (WARNING: Extremely Corrosive/Explosive with organics).-

Alternative: Oxygen Plasma treatment (100W, 5 min).

-

-

Rinse: Copious Milli-Q water rinse followed by drying under

stream.

Phase B: Silanization Reaction

Goal: Covalent attachment.

-

Solvent Prep: Use Anhydrous Toluene (water content <50 ppm).

-

Solution: Prepare a 1% (v/v) APTMS solution in the anhydrous toluene.

-

Why 1%? Higher concentrations (>2-5%) promote rapid vertical polymerization, creating "fluffy," unstable layers.

-

-

Incubation: Immerse activated substrates immediately. Incubate for 1 hour at Room Temperature inside a sealed, dry vessel (e.g., desiccator or glovebox).

-

Note: Avoid heating during the liquid reaction phase, as heat accelerates polymerization in solution.

-

Phase C: Washing & Curing

Goal: Removal of physisorbed silanes and bond stabilization.

-

Wash 1: Sonication in Toluene (5 min) to remove non-covalently attached oligomers.

-

Wash 2: Rinse with Ethanol (removes toluene).

-

Cure: Bake substrates in an oven at 110 °C for 30–60 minutes .

Characterization & Validation Workflow

A protocol is only as good as its validation. Use the following hierarchy to confirm surface modification.

Figure 2: Analytical Validation Workflow

Caption: Step-wise validation hierarchy. Rapid checks (Contact Angle) precede resource-intensive checks (XPS).

Validation Metrics:

-

Water Contact Angle (WCA):

-

Clean Silica: <10° (Superhydrophilic).

-

APTMS Surface:45°–55° . (If >65°, suspected hydrophobic polymerization/disorder).

-

-

Ninhydrin Test (Qualitative):

-

Apply Ninhydrin solution to the surface and heat. A purple/blue stain confirms the presence of primary amines.

-

-

Ellipsometry:

-

Theoretical monolayer thickness of APTMS is ~0.7–0.9 nm .

-

Experimental values of 0.8–1.5 nm indicate a good monolayer/bilayer. Values >2 nm indicate multilayer polymerization.

-

Applications in Drug Development

Antibody Conjugation (Immunoassays)

APTMS provides the amine "handle" for crosslinkers like Glutaraldehyde or BS3 .

-

Workflow: Silica Surface

APTMS

Nanoparticle Shielding (PEGylation)

To increase the circulation time of silica nanoparticles, PEG-NHS esters are reacted with APTMS-modified surfaces. The APTMS density directly dictates the PEG grafting density, which controls the "stealth" properties of the drug carrier.

DNA/RNA Purification

Under acidic pH, the primary amines of APTMS become protonated (

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87067127, (3-Aminopropyl)trimethoxysilane. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. 1-Propanamine, 3-(trimethoxysilyl)-.[5][6][7] NIST Chemistry WebBook, SRD 69.[8] Retrieved from [Link]

-

Zhu, M., et al. (2012). How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica. Langmuir (ACS Publications). Retrieved from [Link]

Sources

- 1. How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Aptms | C6H17NO3Si | CID 87067127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1-Propanamine, 3-(triethoxysilyl)- [webbook.nist.gov]

- 6. 1-Propanamine, 3-(trimethoxysilyl)- [webbook.nist.gov]

- 7. (3-Aminopropyl)triethoxysilane | C9H23NO3Si | CID 13521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Propanamine, 3-(trimethoxysilyl)- [webbook.nist.gov]

Technical Guide: 3-Aminopropyltrimethoxysilane (APTMS) Solubility & Silanization Dynamics

[1]

Executive Technical Synthesis

3-Aminopropyltrimethoxysilane (APTMS) acts as a bifunctional molecular bridge, utilizing a methoxysilane headgroup for inorganic anchoring and a primary amine tail for organic coupling. While nominally "soluble" in both water and ethanol, the physicochemical implications of this solubility differ radically.

-

In Water: APTMS undergoes reactive dissolution . It does not merely dissolve; it immediately hydrolyzes and initiates rapid, autocatalytic polycondensation. This creates a transient window for application, often resulting in thick, disordered multilayers or bulk precipitation.

-

In Ethanol: APTMS forms a stable solution (in anhydrous conditions) or undergoes controlled hydrolysis (in aqueous ethanol). This solvent system suppresses vertical polymerization, favoring the formation of organized Self-Assembled Monolayers (SAMs) critical for reproducible drug delivery vehicles and sensor interfaces.

Chemical Foundation & Reaction Mechanics[1]

To master APTMS solubility, one must understand that "solubility" is a misnomer; the relevant parameter is hydrolytic stability .

The Autocatalytic Trap

Unlike alkylsilanes (e.g., octadecyltrimethoxysilane) which require acid/base catalysts to hydrolyze efficiently, APTMS is autocatalytic . The terminal propyl-amine group (

Mechanism Visualization

The following diagram illustrates the divergent pathways in water (Pathway A) versus ethanol (Pathway B).

Figure 1: Mechanistic divergence of APTMS in aqueous vs. ethanolic environments. Note the dominance of bulk polymerization in water.

Comparative Analysis: Water vs. Ethanol[2][3][4]

The choice of solvent dictates the topology of the final silane layer.

Quantitative Comparison Table

| Feature | Water (Aqueous System) | Ethanol (Anhydrous/95%) |

| Solubility Type | Reactive Dissolution (Exothermic) | Physical Solvation (Stable) |

| Hydrolysis Rate | Extremely Fast ( | Slow / Tunable (Requires added |

| Solution Stability | Poor (< 2-4 hours before precipitation) | High (Weeks/Months if sealed) |

| Layer Topology | Thick, Disordered Multilayers (>10 nm) | Thin, Ordered Monolayers (~0.7 - 2 nm) |

| Dominant Mechanism | Solution-phase Polymerization | Surface-phase Condensation |

| Key Risk | Aggregates/Clumps on surface | Incomplete hydrolysis (if too dry) |

The "Methoxy" Factor

APTMS (Trimethoxy) hydrolyzes significantly faster than APTES (Triethoxy) due to the lower steric hindrance of the methoxy group.

-

Implication: In water, APTMS is more prone to "flash polymerization" than APTES. Researchers switching from APTES to APTMS must reduce reaction times or concentration to avoid surface fouling.

Experimental Protocols

Protocol A: Aqueous Deposition (For High Loading/Passivation)

Use when: A thick protective layer is required, or surface order is not critical (e.g., bulk silica filler treatment).

-

Preparation : Acidify deionized water with acetic acid to pH 4.5–5.5.

-

Why? Although APTMS is basic, acidifying the water before addition retards the condensation rate slightly, stabilizing the silanol species and preventing immediate precipitation.

-

-

Dissolution : Add APTMS (1-2% v/v) dropwise while stirring.

-

Observation: The solution may turn hazy then clear as hydrolysis proceeds.

-

-

Activation Time : Stir for 15–30 minutes.

-

Critical Step: Do not exceed 60 minutes. Beyond this, oligomers form that will physisorb rather than chemisorb.

-

-

Deposition : Immerse substrate for 10–30 minutes.

-

Rinse : Aggressive rinsing with water is required to remove loosely bound oligomers.

-

Cure : Bake at 110°C for 30 mins to drive covalent bond formation (Si-O-Si).

Protocol B: Ethanolic Deposition (For Precision/Monolayers)

Use when: Functionalizing nanoparticles for drug delivery, biosensors, or when strictly monolayer coverage is required to preserve nanoscale geometry.

-

Solvent Base : Use 95% Ethanol (5% Water) OR Anhydrous Ethanol + controlled water spike.

-

Stoichiometry: Ideally, add water at a 1:3 molar ratio (Water:Silane) to hydrolyze the 3 methoxy groups, but 5% water is standard for excess availability.

-

-

Dissolution : Add APTMS (1-5% v/v).

-

Hydrolysis Induction : Allow the solution to stand for 5–10 minutes.

-

Note: In pure anhydrous ethanol, hydrolysis relies on surface moisture from the substrate, which is often insufficient for dense coverage.

-

-

Deposition : Immerse substrate for 1–12 hours (Standard: 2-4 hours).

-

Why longer? The kinetics are diffusion-limited, not reaction-limited.

-

-

Rinse : Rinse with Ethanol (to remove unreacted silane) followed by Water (to hydrolyze any remaining methoxy groups).

-

Cure : Bake at 110°C for 1 hour.

Decision Workflow (Logic Diagram)

Use this logic flow to determine the correct solvent system for your specific application.

Figure 2: Decision matrix for solvent selection based on application requirements.

References

-

BenchChem. (2025).[1][2][3] An In-depth Technical Guide to (3-Aminopropyl)triethoxysilane: Structure, Reactivity, and Applications. Retrieved from

-

Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press.[4] (Standard text on silanization chemistry).

-

Arkles, B. (2006). Silane Coupling Agents: Connecting Across Boundaries. Gelest, Inc.

- Plueddemann, E. P. (1991). Silane Coupling Agents. Springer Science & Business Media.

-

Smith, E. A., & Chen, W. (2008). How to prevent the loss of surface functionality derived from aminosilanes. Langmuir, 24(21), 12405-12409. (Discusses stability issues in water).

-

Zhu, M., et al. (2012). The effect of solvent on the structure and properties of aminosilane-functionalized mesoporous silica. Journal of Solid State Chemistry.

Technical Comparison: APTES vs. APTMS Silane Coupling Agents

This guide provides a rigorous technical analysis of 3-Aminopropyltriethoxysilane (APTES) and 3-Aminopropyltrimethoxysilane (APTMS) . It is designed for researchers requiring precise surface functionalization for drug delivery systems, biosensors, and advanced materials.

Executive Summary: The Kinetic & Toxicological Divide

While APTES and APTMS share the same organofunctional backbone (

-

APTES (Ethoxy): Exhibits slower hydrolysis rates, offering a wider processing window for controlling monolayer formation. It releases ethanol as a byproduct. It is the industry standard for biomedical applications where process control is paramount.

-

APTMS (Methoxy): Hydrolyzes significantly faster due to the lower steric hindrance and inductive effects of the methoxy groups. This high reactivity often leads to uncontrolled vertical polymerization (multilayering) in solution-phase deposition. It releases methanol, a toxic byproduct, necessitating stricter safety controls during scale-up.

Recommendation: Use APTES for high-precision monolayers and biological interfacing.[1] Reserve APTMS for anhydrous, rapid-cure industrial coatings where high grafting density is prioritized over order.

Fundamental Chemistry & Mechanism[2]

The silanization process occurs in three distinct phases: Hydrolysis , Condensation , and Curing . Understanding the kinetic differences in the hydrolysis phase is critical for selecting the right agent.

The Autocatalytic Effect (G1 Silanes)

Both APTES and APTMS are classified as Group 1 (G1) silanes , meaning the primary amine group is located on the propyl chain (

Reaction Pathway Diagram

The following diagram illustrates the competitive pathways between monolayer formation and self-polymerization.

Figure 1: Mechanistic pathway of silanization. Note that APTMS accelerates the "Hydrolysis" step, increasing the risk of "Solution Polymerization" before the silane can reach the surface.

Critical Performance Indicators

The following data summarizes the physicochemical distinctions crucial for experimental design.

| Feature | APTES (Triethoxy) | APTMS (Trimethoxy) | Impact on Protocol |

| Leaving Group | Ethoxy ( | Methoxy ( | APTMS is smaller, less sterically hindered. |

| Hydrolysis Rate | Slow / Moderate | Fast / Aggressive | APTMS requires strictly anhydrous solvents to prevent aggregation. |

| Byproduct | Ethanol | Methanol | Methanol is toxic (metabolized to formic acid); APTES is safer for bio-lab use. |

| Monolayer Control | High | Low | APTES is easier to control for < 2nm layers. |

| Self-Polymerization | Moderate Risk | High Risk | APTMS solutions turn cloudy (polymerize) faster in air. |

| Boiling Point | 217°C | 215°C | Similar; both suitable for vapor-phase deposition. |

Validated Experimental Protocols

To ensure reproducibility, avoid "room temperature stirring" without environmental controls. The following protocols are designed for Self-Validating results.

Protocol A: High-Fidelity Vapor-Phase Deposition (Recommended)

Best for: Biosensors, AFM studies, and applications requiring true monolayers.

Rationale: Vapor deposition eliminates solvent effects and minimizes vertical polymerization, yielding the smoothest monolayers.

-

Substrate Prep: Clean Silicon/Glass with Piranha solution (

) for 15 min. Rinse with DI water and dry under-

Validation: Surface must be superhydrophilic (Contact angle < 5°).

-

-

Chamber Setup: Place substrates in a vacuum desiccator or a dedicated vapor chamber.

-

Reagent Loading: Place 200 µL of APTES (preferred over APTMS due to toxicity) in a small open vial next to the substrates. Do not apply directly to the surface.

-

Deposition:

-

Pump down to < 10 mbar.

-

Heat the chamber to 80°C for 1-2 hours .

-

Mechanism:[3] Heat increases vapor pressure; vacuum removes water vapor, preventing bulk polymerization.

-

-

Curing & Washing:

-

Remove substrates and bake at 110°C for 30 min (promotes covalent condensation).

-

Sonicate in anhydrous toluene, then ethanol, then water (5 min each) to remove physisorbed silanes.

-

Protocol B: Anhydrous Liquid-Phase Deposition

Best for: Bulk functionalization of nanoparticles or large surface areas.

Rationale: Using anhydrous toluene prevents the silane from hydrolyzing in the solution bulk, forcing the reaction to occur only at the surface-adsorbed water layer.

-

Solvent Prep: Use Anhydrous Toluene (99.8%). If unsure, dry over molecular sieves (3Å or 4Å) for 24h.

-

Reaction Mix: Prepare a 1% - 2% (v/v) solution of APTES or APTMS in the anhydrous toluene.

-

Note: If using APTMS, work in a fume hood due to methanol generation.

-

-

Incubation: Immerse clean substrates/particles.

-

Time: 30 min to 1 hour (APTES); 10-20 min (APTMS).

-

Warning: Extended time (>4h) leads to thick, messy multilayers.

-

-

Washing (Crucial):

-

Rinse 2x with Toluene (removes unreacted silane).

-

Rinse 2x with Ethanol (removes physisorbed byproducts).

-

Cure at 110°C for 30-60 min.

-

Troubleshooting & Quality Control

A protocol is only as good as its validation. Use these methods to verify your layer.

| Method | Expected Result (Monolayer) | Sign of Failure (Multilayer/Aggregates) |

| Water Contact Angle | 50° - 60° | > 70° (indicates disordered hydrophobic chains) or < 40° (incomplete coverage). |

| Ellipsometry | Thickness ~0.7 - 0.9 nm | > 1.5 nm (Vertical polymerization). |

| Ninhydrin Test | Purple/Blue Stain | Spotty/Uneven staining. |

| AFM | RMS Roughness < 0.5 nm | Visible particulates or "islands" > 2 nm high. |

Decision Matrix: Selection Workflow

Use this logic flow to select the appropriate agent for your specific application.

Figure 2: Decision matrix for selecting between APTES and APTMS based on application constraints.

References

-

BenchChem. A Comparative Guide to Surface Functionalization: 3-(Azidopropyl)triethoxysilane vs. (3-mercaptopropyl)trimethoxysilane. (2025).[1][4] Retrieved from 1

-

Zhu, M., et al. How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica. Langmuir (2012). Retrieved from 2

-

Pohanka, M. Toxicology and the biological role of methanol and ethanol: Current view.[5][6] Biomed Pap Med Fac Univ Palacky Olomouc Czech Repub (2016).[5] Retrieved from 5

-

Yadav, A. R., et al. Comparative study of solution-phase and vapor-phase deposition of aminosilanes on silicon dioxide surfaces. Materials Science and Engineering: C (2014). Retrieved from 7

-

Kanyong, P., et al. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications. Sensors (2022).[3] Retrieved from 3

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Toxicology and the biological role of methanol and ethanol: Current view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biomedical Papers: Toxicology and the biological role of methanol and ethanol: Current view [biomed.papers.upol.cz]

- 7. scispace.com [scispace.com]

The Autocatalytic Paradox: Mechanisms of Amine-Functionalized Silane Hydrolysis

The following technical guide details the mechanistic behavior of amine-functionalized silanes, specifically focusing on the autocatalytic hydrolysis pathways and the "orientation paradox" inherent to these molecules.

An In-Depth Technical Guide for Surface Engineers and Drug Development Scientists

Executive Summary: The "Trojan Horse" Functionality

In surface chemistry, amine-functionalized silanes (e.g., APTES, APDEMS) represent a unique kinetic challenge. Unlike alkyl-silanes (e.g., octadecyltrichlorosilane), which require external acid or base catalysts to initiate hydrolysis, aminosilanes possess an internal catalytic engine : the basic amine group.

While this functionality is desired for downstream conjugation (e.g., antibody attachment), it acts as a "Trojan Horse" during the silanization process. The amine group locally elevates pH and coordinates with the silicon center, accelerating hydrolysis to rates that often outpace the ordering of the monolayer. This results in the formation of disordered oligomers, "flipped" orientations, and poor hydrolytic stability.

This guide deconstructs the intramolecular catalytic mechanism and provides a self-validating protocol to decouple hydrolysis from condensation, ensuring high-fidelity monolayers.

The Mechanistic Core: Intramolecular Autocatalysis

The Pentacoordinate Intermediate

The defining feature of aminosilane hydrolysis is Intramolecular Nucleophilic Catalysis . In standard alkoxysilanes, water attacks the silicon center via an S_N2-like mechanism. In aminosilanes (specifically

This interaction forms a pentacoordinate cyclic intermediate (typically a 5-membered ring for propyl linkers). This hypervalent state weakens the Si-O bond of the alkoxy group, making it a better leaving group.

Key Consequence: Hydrolysis occurs rapidly even in neutral bulk solvent because the local environment at the silicon atom is basic and electronically activated.

Pathway Visualization

The following diagram illustrates the transition from the unhydrolyzed silane to the active silanetriol via the cyclic intermediate.

Figure 1: The intramolecular catalytic cycle. The amine group stabilizes the transition state, accelerating the expulsion of ethanol.

The Topological Challenge: The "Flipped" Orientation

A critical failure mode in drug delivery applications is the "Flipped" Orientation .

-

Ideal State (Upright): The silane anchors to the surface via Si-O-Si bonds, with the amine group extending into the solvent, available for conjugation.

-

Defective State (Flipped): The amine group forms Hydrogen bonds with surface silanols (Si-OH) before the covalent bond forms. The silane effectively "lies down" on the surface.

Implication: A surface may show high nitrogen content (via XPS) but low reactivity towards NHS-esters because the amines are sterically occluded or hydrogen-bonded to the substrate.

Quantitative Comparison of Solvent Effects

| Parameter | Anhydrous Toluene (Controlled) | Aqueous / Alcohol (Uncontrolled) |

| Dominant Mechanism | Surface-controlled assembly | Solution-phase polymerization |

| Hydrolysis Rate | Slow (Trace water dependent) | Fast (Autocatalytic) |

| Condensation Rate | Slow | Very Fast (High local pH) |

| Layer Topology | Monolayer / Upright | Multilayer / Disordered |

| Bond Type | Covalent (Si-O-Si) | H-Bond rich (reversible) |

Protocol: The "Anhydrous" Self-Validating Workflow

To prevent bulk polymerization and force the "Upright" orientation, we utilize a kinetic trap: Solvent-Controlled Hydrolysis .

Materials

-

Silane: 3-Aminopropyltriethoxysilane (APTES), 99%, stored under N2.

-

Solvent: Anhydrous Toluene (Water content < 50 ppm).

-

Catalyst (Optional): Acetic Acid (to cap amines if using aqueous methods, but avoided here).

Step-by-Step Methodology

-

Substrate Activation (The Anchor Point):

-

Treat silica/glass with Piranha solution (3:1 H2SO4:H2O2) or O2 Plasma.

-

Why: This maximizes surface silanol (Si-OH) density, providing targets for the silane to anchor before it can self-condense.

-

-

The Kinetic Trap (Deposition):

-

Prepare a 1-2% (v/v) APTES solution in Anhydrous Toluene .

-

Immerse substrate immediately. Incubate for 30-60 minutes at Room Temperature.

-

Mechanism:[1][2][3][4][5][6] Toluene suppresses ionization of the amine. The trace water adsorbed on the surface of the substrate drives hydrolysis only at the interface, preventing polymerization in the bulk liquid.

-

-

Wash Phase (Removal of Physisorbed Species):

-

Rinse sequentially: Toluene -> Ethanol -> Water.

-

Why: Toluene removes unreacted silane. Ethanol removes physisorbed oligomers. Water disrupts weak H-bonds of "flipped" amines.

-

-

Curing (The Covalent Lock):

-

Bake at 110°C for 30-60 minutes .

-

Why: This drives the condensation reaction (

), converting reversible H-bonds into permanent covalent linkages.

-

Workflow Visualization

Figure 2: Optimized workflow for high-fidelity aminosilane monolayers.

Validation: How to Trust Your Surface

A protocol is only as good as its validation. Use these three orthogonal checks:

-

Zeta Potential (Charge Flip):

-

Expectation: Silica is negative (~ -40 mV at pH 7). APTES-silica should be positive (~ +20 to +30 mV at pH 7) due to protonated amines (

). -

Failure Mode: If Zeta is near 0 or negative, coverage is insufficient.

-

-

Ninhydrin Assay (Chemical Reactivity):

-

Method: Apply Ninhydrin solution to the surface. Heat.

-

Expectation: "Rhemann's Purple" color indicates accessible primary amines.

-

Failure Mode: No color change implies amines are either absent or "flipped" (H-bonded to surface).

-

-

XPS (Atomic Composition):

-

Expectation: A Nitrogen/Silicon (N/Si) ratio consistent with a monolayer (approx 0.5 - 0.8 molecules/nm²).

-

Failure Mode: High N/Si ratio indicates multilayering/polymerization.

-

References

-

Catalytic effect of amines on the hydrolysis of alkoxy groups in silane molecules. BenchChem Technical Support.

-

Hydrolysis and condensation mechanism of organofunctional silanes. ResearchGate.

-

How to Prevent the Loss of Surface Functionality Derived from Aminosilanes. National Institutes of Health (PMC).

-

Surface Modification of Glass Beads with an Aminosilane Monolayer. University of Southampton.

-

Interaction of amine with the silanol group and its contribution to the silanization. ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ida.mtholyoke.edu [ida.mtholyoke.edu]

- 4. Silane surface modification for improved bioadhesion of esophageal stents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Mechanistic Insights into the Coupling of Hydrosilanes and Alcohol-Amines for Hydrogen Production - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Safety and Handling of 3-Aminopropyltrimethoxysilane (APTMS)

Introduction

3-Aminopropyltrimethoxysilane (APTMS), CAS No. 13822-56-5, is an organomethoxysilane compound widely utilized by researchers and scientists in surface chemistry, materials science, and drug development.[1][2] Its bifunctional nature, featuring a reactive trimethoxysilyl group and a primary amine, makes it an invaluable coupling agent for modifying inorganic surfaces like glass and silica with organic molecules. While its utility is significant, a thorough understanding of its chemical hazards is paramount for ensuring laboratory safety. This guide provides an in-depth analysis of the hazards associated with APTMS, grounded in Safety Data Sheet (SDS) information, to equip professionals with the knowledge required for safe handling, storage, and emergency response.

Section 1: GHS Hazard Identification and Classification

APTMS is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary dangers are its combustible nature, its capacity to cause severe skin irritation and serious eye damage, and its potential to irritate the respiratory system.[1][2][3] The signal word for APTMS is "Danger" .[1][2][3][4][5]

GHS Pictograms:

Table 1: GHS Hazard Classification for 3-Aminopropyltrimethoxysilane

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 4 | H227: Combustible liquid[1][2][3][6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3][5][6] |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage[1][2][3][5][6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2] |

Hazard (H) and Precautionary (P) Statements

Hazard Statements:

Precautionary Statements (selected):

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[1][3][6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3][4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][3][4]

-

P403+P235: Store in a well-ventilated place. Keep cool.[1][3][6]

-

P501: Dispose of contents/container to a licensed waste disposal facility.[1][3]

Section 2: The Chemistry of the Hazard - Reactivity and Incompatibilities

The hazards of APTMS are intrinsically linked to its chemical reactivity. As a methoxysilane, its primary reactivity concern under standard laboratory conditions is its sensitivity to moisture.

Hydrolysis and Methanol Liberation

APTMS reacts with water and moisture in the air, liberating methanol.[1][3][7] This hydrolysis is the very reaction that makes it useful for surface modification, but it also presents a significant hidden hazard. Methanol is a toxic substance, and chronic exposure can have a cumulative effect on the central nervous system, potentially leading to recurring headaches or impaired vision.[1][3][7][8] Therefore, handling APTMS in a well-ventilated area is not just to control its vapors, but also to mitigate exposure to the methanol byproduct.

Caption: Hydrolysis of APTMS liberates hazardous methanol.

Incompatible Materials

To prevent hazardous reactions, APTMS must be stored and handled away from the following materials:

Section 3: Toxicological Profile

Understanding the toxicological data is essential for a complete risk assessment. The following data has been compiled from various safety data sheets.

Table 2: Acute Toxicity Data for 3-Aminopropyltrimethoxysilane

| Route of Exposure | Species | Value | Reference |

| Oral LD50 | Rat (male) | 2,970 mg/kg | [4] |

| Dermal LD50 | Rat (male) | 11,300 mg/kg | [4] |

| Dermal LD50 | Rabbit (male) | 11.3 mL/kg | [9] |

| Inhalation LC50 | Rat (male) | > 5 ppm | [9] |

Routes of Exposure and Symptoms

-